molecular formula C22H21BrN2O2 B4892747 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide

Cat. No. B4892747
M. Wt: 425.3 g/mol
InChI Key: RXZKFFBYDLGMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide, also known as MTT, is a commonly used reagent in scientific research. It is a yellow tetrazolium salt that is used to measure cell viability and proliferation. MTT is widely used in various fields of research, including pharmacology, toxicology, and cancer research.

Mechanism of Action

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide is reduced to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of viable cells. This reaction is not observed in dead cells, making 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide a reliable indicator of cell viability.
Biochemical and Physiological Effects:
1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide is a non-toxic reagent that does not interfere with cell metabolism or growth. It is readily taken up by cells and is metabolized to formazan, which accumulates in the cytoplasm. 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide is not affected by pH changes or the presence of serum in cell culture media.

Advantages and Limitations for Lab Experiments

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide is a simple, reliable, and cost-effective method for measuring cell viability and proliferation. It can be used to screen large numbers of compounds in a short period of time. However, 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide has some limitations. It cannot distinguish between viable and non-viable cells, and it may give false-positive results in the presence of certain compounds.

Future Directions

There are several future directions for the use of 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide in scientific research. One area of interest is the development of new 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide analogs with improved properties, such as increased sensitivity and selectivity. Another area of research is the use of 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, the use of 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide in 3D cell culture models is an emerging area of research that has the potential to improve drug discovery and development.

Synthesis Methods

The synthesis of 1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with N-methylpyridinium iodide in the presence of benzoyl chloride. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide is used in a wide range of scientific research applications, including cell viability assays, cytotoxicity assays, and proliferation assays. It is particularly useful in drug discovery research, where it is used to screen potential drug candidates for their effectiveness in killing cancer cells.

properties

IUPAC Name

N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2.BrH/c1-16-12-17(2)14-24(13-16)15-21(25)18-8-10-20(11-9-18)23-22(26)19-6-4-3-5-7-19;/h3-14H,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKFFBYDLGMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide

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